molecular formula C17H14BrNO4 B11769198 N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B11769198
M. Wt: 376.2 g/mol
InChI Key: SLBOGZMDWWMQRY-UHFFFAOYSA-N
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Description

N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a chemical compound with the molecular formula C17H14BrNO4 It is known for its unique structure, which includes a bromobenzoyl group and a dihydrobenzo[b][1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves the following steps:

    Formation of the Dihydrobenzo[b][1,4]dioxin Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydrobenzo[b][1,4]dioxin core.

    Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced through a Friedel-Crafts acylation reaction using bromobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromobenzoyl group may interact with enzymes or receptors, leading to modulation of their activity. The dihydrobenzo[b][1,4]dioxin core may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
  • N-(6-Nitrobenzo[1,3]dioxol-5-yl)acetamide
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethylphenoxy)acetamide

Uniqueness

N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may have different substituents or functional groups.

Properties

Molecular Formula

C17H14BrNO4

Molecular Weight

376.2 g/mol

IUPAC Name

N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide

InChI

InChI=1S/C17H14BrNO4/c1-10(20)19-14-9-16-15(22-5-6-23-16)8-13(14)17(21)11-3-2-4-12(18)7-11/h2-4,7-9H,5-6H2,1H3,(H,19,20)

InChI Key

SLBOGZMDWWMQRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1C(=O)C3=CC(=CC=C3)Br)OCCO2

Origin of Product

United States

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